molecular formula C10H7BrFN B1377255 7-Bromo-8-fluoro-2-methylquinoline CAS No. 1412257-81-8

7-Bromo-8-fluoro-2-methylquinoline

Cat. No.: B1377255
CAS No.: 1412257-81-8
M. Wt: 240.07 g/mol
InChI Key: MLJLUBLVRXPCKT-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research applications.

Scientific Research Applications

7-Bromo-8-fluoro-2-methylquinoline has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antibacterial, antiviral, and anticancer activities.

    Biological Research: It serves as a probe for studying enzyme inhibition and receptor binding in biological systems.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Agriculture: It is employed in the synthesis of agrochemicals with improved efficacy and environmental safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoro-2-methylquinoline typically involves the halogenation of a quinoline precursor. One common method is the nucleophilic substitution reaction, where a bromine and fluorine atom are introduced into the quinoline ring. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids in the presence of base.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-fluoro-2-methylquinoline is unique due to the combined presence of bromine, fluorine, and methyl groups in the quinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

7-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJLUBLVRXPCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-bromo-2-fluorophenylcarbamate (6.0 g, 20.7 mmol) in 4N HCl (30 mL) in dioxane was stirred at ambient temperature for 2 hours. The solvent was removed under reduced pressure. The residue was dissolved in 6 N HCl (100 mL) and (E)-but-2-enal (2.96 ml, 36.2 mmol) was added dropwise at 106° C. The reaction was stirred at 106° C. for 2 hours. After cooling to ambient temperature, the reaction mixture was basified with ammonium hydroxide to about pH 12, extracted with DCM (2×100 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 7-bromo-8-fluoro-2-methylquinoline (2.99 g, 60.2%) as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
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30 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
2.96 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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